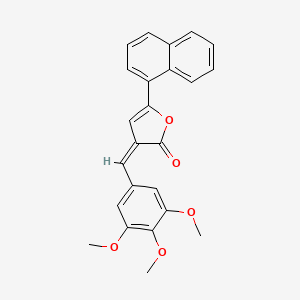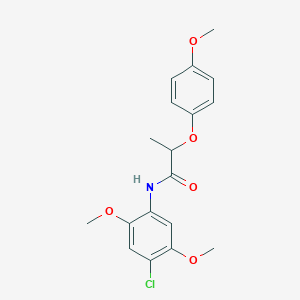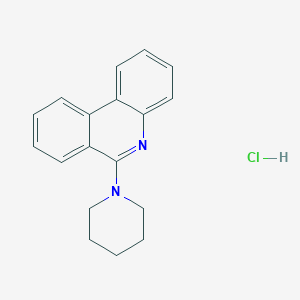
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide, also known as J147, is a small molecule that has been identified as a potential therapeutic agent for the treatment of neurodegenerative diseases. This chemical compound has been shown to have neuroprotective effects and enhance cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration and cognitive decline. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to increase levels of a protein called ATP synthase in the mitochondria of brain cells, which provides energy to the cells and protects them from damage. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide also activates a protein called PGC-1alpha, which is involved in the regulation of mitochondrial function and energy metabolism. Additionally, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its neuroprotective effects and cognitive enhancement, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress in the brain, increase levels of brain-derived neurotrophic factor (BDNF), and improve synaptic plasticity. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has also been shown to increase lifespan and improve metabolic function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide for lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain and exert its effects. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is also relatively stable and can be easily synthesized in the lab. However, one limitation of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are a number of potential future directions for research on 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide. One area of focus could be on further elucidating the mechanism of action of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide and identifying specific molecular targets that it interacts with. Another area of focus could be on testing the safety and efficacy of 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide in human clinical trials, which would be an important step towards its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide could be used as a tool for studying the underlying mechanisms of neurodegeneration and cognitive decline, which could lead to the development of new treatments for these diseases.
Méthodes De Synthèse
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide was originally synthesized by researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves a series of chemical reactions that start with commercially available starting materials and result in the formation of the final compound. The exact details of the synthesis method have not been disclosed due to intellectual property concerns, but it is known that the process involves multiple steps and requires specialized equipment and expertise.
Applications De Recherche Scientifique
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has neuroprotective effects in a variety of animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has also been shown to enhance cognitive function and improve memory in animal models.
Propriétés
IUPAC Name |
7-chloro-N,3,5-trimethyl-N-(1,2-oxazol-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-9-6-12-10(2)14(22-15(12)13(17)7-9)16(20)19(3)8-11-4-5-21-18-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYIHFMJVUHBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N(C)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-isoxazolylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)
![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)
![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)

![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
![4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)


![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)

![3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123332.png)